Methyl 3,5-dibromo-2-hydroxy-4-iodobenzoate
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Overview
Description
Methyl 3,5-dibromo-2-hydroxy-4-iodobenzoate is an organic compound with the molecular formula C8H5Br2IO3 It is a derivative of benzoic acid, characterized by the presence of bromine, iodine, and hydroxyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dibromo-2-hydroxy-4-iodobenzoate typically involves the esterification of 3,5-dibromo-2-hydroxy-4-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dibromo-2-hydroxy-4-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the ester group can be reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine or iodine atoms.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
Methyl 3,5-dibromo-2-hydroxy-4-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,5-dibromo-2-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the hydroxyl group allows it to form hydrogen bonds and halogen bonds with biological molecules, potentially affecting their function. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dibromo-4-hydroxybenzoate
- Methyl 4-iodosalicylate
- Methyl 2-hydroxy-4-iodobenzoate
Uniqueness
Methyl 3,5-dibromo-2-hydroxy-4-iodobenzoate is unique due to the specific arrangement of bromine, iodine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C8H5Br2IO3 |
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Molecular Weight |
435.84 g/mol |
IUPAC Name |
methyl 3,5-dibromo-2-hydroxy-4-iodobenzoate |
InChI |
InChI=1S/C8H5Br2IO3/c1-14-8(13)3-2-4(9)6(11)5(10)7(3)12/h2,12H,1H3 |
InChI Key |
UJBZZGVFDLIICV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1O)Br)I)Br |
Origin of Product |
United States |
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